6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an imino group, and a hexanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol typically involves a multi-step process:
Formation of the imino group: This step involves the condensation of 4-nitrobenzaldehyde with an amine to form the imino group.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the hexanol chain: The final step involves the attachment of the hexanol chain through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the imino group.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-amine
- 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ether
Uniqueness
6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanol chain and phenoxy group provide versatility in chemical reactions, while the nitrophenyl and imino groups contribute to its biological activity.
Eigenschaften
CAS-Nummer |
142289-06-3 |
---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
6-[4-[(4-nitrophenyl)iminomethyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H22N2O4/c22-13-3-1-2-4-14-25-19-11-5-16(6-12-19)15-20-17-7-9-18(10-8-17)21(23)24/h5-12,15,22H,1-4,13-14H2 |
InChI-Schlüssel |
DTIQUAHCKRGRJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.